4-(Aminomethyl)benzene-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFORNFMPZNGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132261-23-5 | |
| Record name | 4-(aminomethyl)benzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to 4-(Aminomethyl)benzene-1,2-diamine Synthesis
The synthesis of this compound is principally achieved through the reduction of strategically functionalized nitroaromatic precursors. The choice of starting material dictates the specific reaction pathway and reduction strategy.
Precursor Chemistry and Reaction Pathways
A prevalent strategy for synthesizing this compound involves the chemical manipulation of precursors like 4-amino-3-nitrobenzonitrile (B23877). In a typical pathway, the cyano group of 4-amino-3-nitrobenzonitrile is first reduced to an aminomethyl group. For instance, using one equivalent of diborane (B8814927) in anhydrous tetrahydrofuran (B95107) (THF) can selectively reduce the nitrile, yielding 1-amino-2-nitro-4-aminomethylbenzene. prepchem.com Subsequent catalytic hydrogenation of this intermediate is required to reduce the nitro group to the second aromatic amine. This final reduction step can be accomplished using a 10% palladium-on-carbon catalyst in a THF/ethanol solution under atmospheric pressure of hydrogen gas, which affords the target 1,2-diamino-4-(t-butoxycarbonylaminomethyl)benzene after protection of the aminomethyl group. prepchem.com
Another viable precursor is 3,4-diaminobenzonitrile. The synthesis from this starting material is more direct, involving the reduction of the nitrile functionality to the aminomethyl group. This transformation can be achieved using potent reducing agents or through catalytic hydrogenation. nih.gov
A multi-step route starting from 2-(N-acylaminomethyl)-4-nitrophenol has also been described. This process involves reaction with a haloacetamide, followed by rearrangement, reduction of the nitro group, and finally deacylation to yield the desired product, often as a trihydrochloride salt. google.com
Optimization of Synthetic Yields and Purity
The efficiency and purity of the final product are highly dependent on the reaction conditions. In the catalytic hydrogenation of nitro precursors, the choice of catalyst, solvent, temperature, and hydrogen pressure are critical variables. Palladium on carbon is a common catalyst for such transformations. prepchem.comrsc.org However, in some cases, catalytic hydrogenation can lead to complex product mixtures, necessitating alternative reduction methods like using tin(II) chloride in ethanol, which has been shown to provide high yields (71-98%) for the reduction of aromatic nitro groups in similar systems. mdpi.com
Purification of the highly polar this compound often involves chromatographic techniques or recrystallization from appropriate solvent systems. Given the susceptibility of aromatic diamines to oxidation, performing the synthesis and purification under an inert atmosphere can be advantageous for obtaining a high-purity product.
Table 1: Selected Synthetic Pathways to this compound and its Precursors
| Precursor | Reagents & Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| 4-Amino-3-nitrobenzonitrile | 1. Diborane, THF 2. "Boc-On", Dioxan | 1-Amino-2-nitro-4-(t-butoxycarbonylaminomethyl)benzene | prepchem.com |
| 1-Amino-2-nitro-4-(t-butoxycarbonylaminomethyl)benzene | H₂, 10% Pd/C, THF/Ethanol | 1,2-Diamino-4-(t-butoxycarbonylaminomethyl)benzene | prepchem.com |
| 2-(N-acylaminomethyl)-4-nitrophenol | Multi-step: Haloacetamide reaction, rearrangement, reduction, deacylation | 2-Aminomethyl-1,4-diamino-benzene trihydrochloride | google.com |
Derivatization Pathways and Functional Group Interconversions
The trifunctional nature of this compound, with its ortho-aromatic diamine and primary aminomethyl moieties, makes it a valuable building block for diverse chemical structures. The distinct reactivity of each amine group allows for selective transformations.
Reactions Involving Aromatic Primary Amine Moieties
The adjacent aromatic primary amines are a cornerstone for the synthesis of important nitrogen-containing heterocycles. The most common transformation is the condensation reaction with 1,2-dicarbonyl compounds to form quinoxaline (B1680401) derivatives. sid.irresearchgate.netnih.gov This reaction is often catalyzed by acids or various metal catalysts and can proceed under mild conditions, sometimes even in green solvents like ethanol/water mixtures. sid.irresearchgate.net
Another key reaction is the formation of the benzimidazole (B57391) ring system. nih.gov This is typically achieved by reacting the diamine with a carboxylic acid or its derivatives, such as aldehydes or acid chlorides. rsc.orgresearchgate.net The resulting product is a 5- (or 6-) aminomethyl-substituted benzimidazole, where the aminomethyl group serves as a point for further functionalization.
Transformations at the Aminomethyl Functionality
The primary amine of the aminomethyl group behaves as a typical aliphatic amine and is generally more nucleophilic than the aromatic amines. This difference in reactivity allows for selective functionalization. For example, the aminomethyl group can be selectively acylated. Reaction with chloroacetyl chloride in the presence of a base like potassium carbonate in acetone (B3395972) can yield 1-chloroacetylaminomethyl benzimidazole from the corresponding aminomethyl benzimidazole precursor. asianpubs.org
This selective reactivity is crucial for multi-step syntheses where the aminomethyl group is used as a linker or is modified to tune the molecule's properties. For instance, it can be reacted with isothiocyanates to form thiourea (B124793) linkages or undergo reductive amination with aldehydes.
Cyclization Reactions to Form Heterocyclic Systems
The strategic placement of the three amine groups in this compound and its derivatives facilitates the construction of various fused heterocyclic systems. Beyond the formation of quinoxalines and benzimidazoles, the aminomethyl group can also participate in cyclization.
For example, intramolecular cyclization can occur. In a related system, 2-(aminomethyl)aniline (B1197330) derivatives can be cyclized with cyanogen (B1215507) bromide to form 2-amino benzimidazoles. mdpi.com Furthermore, condensation of α,α′-diamino-o-xylene (a related diamine) with imidate hydrohalides can lead to the formation of dihydro-2,4-benzodiazepines. researchgate.net These examples highlight the potential for the aminomethyl group, in concert with the aromatic diamine, to form seven-membered rings and other complex heterocyclic structures.
Table 2: Key Derivatization Reactions of Aromatic Diamines
| Reactant(s) | Reaction Type | Product Class | Reference |
|---|---|---|---|
| 1,2-Diamine + 1,2-Dicarbonyl Compound | Condensation | Quinoxaline | sid.irresearchgate.netnih.gov |
| 1,2-Diamine + Carboxylic Acid/Aldehyde | Condensation/Cyclization | Benzimidazole | rsc.orgnih.govresearchgate.net |
| Aminomethyl Benzimidazole + Chloroacetyl Chloride | Acylation | N-Acylated Aminomethyl Benzimidazole | asianpubs.org |
| 2-(Aminomethyl)aniline derivative + Cyanogen Bromide | Cyclization | 2-Amino Benzimidazole | mdpi.com |
Formation of Complex Molecular Architectures and Supramolecular Assemblies
The unique trifunctional nature of this compound, featuring a vicinal diamine pair and a spatially distinct aminomethyl group, makes it a highly versatile building block for the synthesis of complex molecular and supramolecular structures. The ortho-phenylenediamine moiety provides a rigid, reactive site for forming heterocyclic systems, while the three distinct amine groups offer multiple points for covalent bond formation or non-covalent interactions, such as hydrogen bonding and metal coordination.
The strategic placement of these functional groups allows the molecule to act as a linker, node, or capping agent in the construction of macrocycles, polymers, and extended frameworks. Its application in forming intricate architectures like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) is an area of significant potential, drawing from the established chemistry of related aromatic amine compounds.
Role in Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Amine-functionalized molecules are fundamental precursors for creating imine-linked COFs through condensation reactions with aldehyde-bearing co-monomers. tcichemicals.comrsc.org The three amine groups of this compound allow it to function as a trivalent (3-connected) node in the formation of 2D or 3D frameworks.
For instance, the condensation reaction between a C3-symmetric amine and a C2-symmetric dialdehyde (B1249045) typically results in a 2D hexagonal framework. While specific studies employing this compound are not extensively documented, the reaction of analogous triamine linkers like 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) with dialdehydes is a well-established method for synthesizing highly crystalline and porous COFs. rsc.org The ortho-diamine unit in this compound could also be prereacted to form a more rigid benzimidazole unit before its subsequent use as a linker in framework synthesis.
Participation in Macrocycle and Cage Synthesis
The formation of discrete, shape-persistent macrocycles and molecular cages through dynamic covalent chemistry is another key application for polyfunctional amines. Schiff base condensation between diamines and dialdehydes is a common strategy to produce [2+2], [3+3], or larger macrocyclic structures. researchgate.netrsc.org Research on related isomers, such as meta-bis(aminomethyl)benzene, has shown that reaction with phenothiazine-based dialdehydes can yield complex mixtures of oligomeric macrocycles and mechanically interlocked lew.rocatenanes. lew.roresearchgate.net
The geometry of this compound could direct the formation of unique cage structures. For example, its reaction with a trialdehyde could lead to a [2+3] cage molecule. The presence of water can influence the equilibrium of Schiff base reactions, and the choice of solvent can also act as a template, shifting the product distribution towards a specific macrocyclic outcome. researchgate.net
Formation of Metal-Organic Frameworks (MOFs) and Coordination Complexes
The amine groups in this compound can act as potent ligands, donating their electron lone pairs to metal centers to form coordination bonds. This makes the compound a candidate for constructing Metal-Organic Frameworks (MOFs) or discrete coordination polymers. The ortho-phenylenediamine unit can act as a bidentate chelating agent for a single metal ion, a behavior well-documented in coordination chemistry. researchgate.net The additional aminomethyl group can then link this metal complex to other parts of a larger framework or coordinate to a different metal center, acting as a bridging ligand.
Furthermore, amino-functionalized ligands are often used in the post-synthetic modification of MOFs. A pre-existing framework with open metal sites can be functionalized with this compound, introducing new active sites or altering the porosity and selectivity of the material. researchgate.net The table below summarizes potential reactions based on the known chemistry of its functional groups.
Table 1: Illustrative Reactions for Complex Architectures
| Reactant A | Reactant B (Generic) | Architecture Type | Linkage/Interaction | Expected Product Class |
| This compound | Terephthaldehyde (or other dialdehyde) | Covalent Organic Framework (COF) | Imine bond | 2D Imine-linked COF |
| This compound | 1,3,5-Triformylbenzene | Covalent Organic Framework (COF) | Imine bond | 2D Imine-linked COF |
| This compound | Dicarbonyl compound (e.g., Glyoxal) | Heterocyclic Macrocycle | Benzimidazole ring | Bis-benzimidazole macrocycle |
| This compound | Metal salt (e.g., Zn(NO₃)₂, Cu(OAc)₂) | Metal-Organic Framework (MOF) | Coordination bond (N→Metal) | 3D Coordination Polymer |
| This compound | Isophthaloyl dichloride | Polyamide | Amide bond | Cross-linked Polyamide |
Supramolecular Assembly via Hydrogen Bonding
Beyond covalent synthesis, this compound is an ideal candidate for building supramolecular assemblies held together by non-covalent forces, primarily hydrogen bonding. The three amine groups can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. This allows for the formation of intricate, self-assembled structures in the solid state. For example, bis-urea compounds derived from ortho-phenylenediamine are known to be excellent receptors for anions, forming stable complexes through a network of hydrogen bonds. researchgate.net The aminomethyl group adds another site for potential hydrogen bonding interactions, enabling the formation of extended 1D chains, 2D sheets, or more complex 3D networks in the crystalline state.
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 4-(Aminomethyl)benzene-1,2-diamine, ¹H and ¹³C NMR spectroscopy are fundamental in confirming its structural integrity.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Similar to ¹H NMR, a publicly available, detailed ¹³C NMR spectrum with peak assignments for this compound is scarce. However, based on the molecular structure, one can predict the number of unique carbon signals. The benzene (B151609) ring would exhibit distinct signals for the substituted and unsubstituted carbon atoms. The carbon of the aminomethyl group would also have a characteristic chemical shift. The precise chemical shifts would be influenced by the electronic effects of the substituent groups. For a definitive analysis, experimental data is required. mdpi.com
Two-Dimensional NMR Techniques (e.g., Rotating-frame Overhauser Spectroscopy, ROESY)
Two-dimensional NMR techniques, such as ROESY, are instrumental in determining the spatial proximity of atoms within a molecule. For this compound, a ROESY experiment could reveal through-space correlations between the protons of the aminomethyl group and the adjacent aromatic protons, as well as between the protons of the different amino groups and the aromatic ring. This information would be invaluable for confirming the regiochemistry and conformational preferences of the molecule. Unfortunately, specific ROESY data for this compound is not found in the surveyed literature. semanticscholar.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and bonding.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. While a specific peak list is not available, general regions of absorption can be predicted. The N-H stretching vibrations of the primary amino groups would appear in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the aminomethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. C-N stretching vibrations would also be present. instanano.comvscht.cz
Electronic Spectroscopy
Electronic spectroscopy, particularly UV-Vis spectroscopy, provides information about the electronic transitions within a molecule.
Polymer Chemistry and Macromolecular Science
Monomer for Polymer Synthesis
The presence of multiple reactive sites allows 4-(Aminomethyl)benzene-1,2-diamine to participate in various polymerization reactions, leading to polymers with unique architectures and properties.
This compound is a suitable candidate for polyaddition reactions. Due to its three primary amine functional groups, it can react with monomers such as diisocyanates to form polyureas or with diepoxides to form epoxy resins. The differing reactivity of the aliphatic amine versus the aromatic amines can allow for controlled, stepwise addition reactions. This process involves the repetitive addition of a monomer to a growing polymer chain without the loss of any small molecules. For instance, its reaction with diisocyanates would lead to the formation of a highly branched or cross-linked polyurea network.
Polycondensation is a primary method for utilizing this compound, particularly in the synthesis of polyamides. In these reactions, the diamine monomer reacts with a dicarboxylic acid or its derivative (like a diacid chloride) to form amide linkages, with the elimination of a small molecule such as water.
The trifunctionality of this compound allows it to act as a branching or cross-linking site within the polyamide structure. This can lead to the formation of amorphous copolyamides with high glass transition temperatures (Tg). The reaction with various dicarboxylic acids, such as terephthalic acid or adipic acid, can produce a range of polyamides with tailored properties. The synthesis is often carried out using low-temperature solution polycondensation methods to produce high molecular weight polymers.
Table 1: Expected Properties of Polyamides Derived from this compound Compared to Standard Polyamides
| Property | Polyamide from this compound & Aromatic Diacid | Standard Aramid (e.g., from PPD & TPA) | Standard Aliphatic Polyamide (e.g., Nylon 6,6) |
|---|---|---|---|
| Structure | Branched/Cross-linked, Semi-aromatic | Linear, Fully Aromatic | Linear, Aliphatic |
| Glass Transition (Tg) | High | Very High | Low to Moderate |
| Thermal Stability | High | Excellent | Moderate |
| Mechanical Strength | High, Rigid | Very High, Rigid | Good, Flexible |
| Solubility | Limited in organic solvents | Poor (soluble in conc. H₂SO₄) | Soluble in specific solvents |
| Crystallinity | Likely Amorphous | High | High (Semicrystalline) |
Cross-linking Agent in Polymer Networks
The trifunctional nature of this compound makes it an effective cross-linking agent. When added in small quantities to a polymer system, it can form covalent bonds between linear polymer chains, creating a three-dimensional network. This is particularly relevant in thermosetting polymers like epoxy resins and polyurethanes.
In epoxy systems, the amine groups react with the epoxide rings, leading to a durable, cross-linked matrix. Similarly, in polyurethane chemistry, it can react with isocyanate groups. The use of a trifunctional amine like this one as a cross-linker or curing agent significantly increases the cross-link density of the final material. This enhancement leads to improved thermal stability, chemical resistance, and mechanical properties such as hardness and modulus in the cured polymer.
Incorporation into Dendrimer Structures and Poly(amido-amine)s (PAAs)
The specific molecular architecture of this compound is highly suitable for the synthesis of complex, branched macromolecules like dendrimers and hyperbranched poly(amido-amine)s (PAAs).
Dendrimers are perfectly branched, mon
Applications in Advanced Materials Science
Development of Electrochemical Sensor Components
Electrochemical sensors are critical tools for the detection and quantification of a wide range of analytes. The efficacy of these sensors often relies on the specific chemical properties of the materials used in their construction. 4-(Aminomethyl)benzene-1,2-diamine and its derivatives are promising candidates for the fabrication of highly sensitive and selective electrochemical sensors.
The two adjacent amine groups on the benzene (B151609) ring can be readily oxidized, a property that is advantageous for creating electroactive polymers and for direct electrochemical sensing applications. Furthermore, these diamine functionalities can react with other molecules to form stable, thin films on electrode surfaces. For instance, amino-functionalized graphene oxide has been successfully employed in the development of electrochemical sensors for the detection of heavy metal ions like Pb2+. mdpi.com The amine groups facilitate the anchoring of the material to the electrode surface and can also act as recognition sites for the target analyte.
In a related context, a similar compound, 1,4-bis(aminomethyl)benzene, has been utilized in conjunction with cobalt hydroxide (B78521) and graphene oxide to create an electrochemical sensor for dopamine. researchgate.net This sensor demonstrated a low limit of detection and high selectivity, underscoring the potential of aminomethyl-functionalized benzene derivatives in neurotransmitter sensing. researchgate.net The principle of these sensors often involves the electrochemical oxidation of the target analyte at the modified electrode surface, with the specific functional groups of the modifier, such as the amine groups in this compound, playing a crucial role in enhancing the electrochemical signal and providing selectivity. nih.gov
The general working principle of such electrochemical biosensors involves the conversion of a biological or chemical interaction at the sensor surface into a measurable electrical signal. nih.gov The choice of the sensing material is paramount for achieving high sensitivity and selectivity. researchgate.net
Integration into Composite Materials and Graphene-based Systems
Composite materials, which combine two or more distinct materials to create a new material with enhanced properties, are a cornerstone of modern materials science. Graphene, with its exceptional electronic, mechanical, and thermal properties, is a particularly attractive component for such composites. The integration of this compound into graphene-based systems can lead to novel materials with tailored functionalities.
The amine groups of this compound can react with the oxygen-containing functional groups on graphene oxide (GO), such as carboxylic acids and epoxides, to form stable covalent bonds. This functionalization not only improves the dispersion of graphene sheets in various solvents and polymer matrices but also introduces new active sites onto the graphene surface.
A notable example of this approach is the synthesis of a copper nanocatalyst stabilized on graphene oxide that was functionalized with N1,N2-bis((pyridine-2-yl)methyl)benzene-1,2-diamine. researchgate.net In this system, the diamine ligand serves to chelate the copper ions, which are then reduced to form nanoparticles, while the graphene oxide provides a high-surface-area support. researchgate.net Such composite materials have shown significant catalytic activity in organic synthesis. researchgate.net
Furthermore, the combination of 1,4-bis(aminomethyl)benzene and cobalt hydroxide with graphene oxide has been used to fabricate a sensor for dopamine, as mentioned previously. researchgate.net This highlights the dual role of the diamine in both functionalizing the graphene and participating in the sensing mechanism. researchgate.net The resulting composite material exhibited excellent electrochemical performance, which can be attributed to the synergistic effects of the individual components. researchgate.net
The development of such composites is a rapidly advancing area of research, with potential applications in catalysis, energy storage, and sensing.
Precursors for Functional Coatings and Resins (e.g., Anticorrosive Materials)
The prevention of corrosion is a major challenge in many industries. Functional coatings and resins based on epoxy and other polymers are widely used to protect metallic surfaces from corrosion. This compound can serve as a valuable precursor in the synthesis of such protective materials.
The amine groups of this compound can act as curing agents for epoxy resins. The reaction between the amine groups and the epoxide rings of the resin leads to the formation of a highly cross-linked, three-dimensional network. This network structure provides excellent adhesion to the substrate and acts as a barrier to corrosive agents.
Research into macromolecular aromatic epoxy resins has demonstrated their effectiveness as anticorrosive materials for carbon steel in acidic environments. acs.org In these studies, bifunctional aromatic compounds are reacted with epichlorohydrin (B41342) to produce the epoxy resins. acs.org The resulting resins, when applied as coatings, have shown high inhibition efficiencies. acs.org The mechanism of corrosion inhibition is often attributed to the adsorption of the organic molecules onto the metal surface, which blocks the active corrosion sites. acs.orgresearchgate.net
The presence of heteroatoms like nitrogen and oxygen in the structure of the inhibitor molecules is known to enhance their adsorption and protective capabilities. acs.org Therefore, the multiple amine groups in this compound make it a promising candidate for the development of high-performance anticorrosive coatings and resins.
Supramolecular Chemistry and Crystal Engineering for Designed Architectures
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, pi-pi stacking, and van der Waals forces. Crystal engineering, a subfield of supramolecular chemistry, is concerned with the design and synthesis of crystalline solids with desired structures and properties.
The specific geometry and functional groups of this compound make it an excellent building block for supramolecular chemistry and crystal engineering. The ortho-diamine moiety can participate in the formation of Schiff bases through condensation reactions with aldehydes and ketones. These Schiff base ligands can then coordinate with metal ions to form a wide variety of coordination polymers and metal-organic frameworks (MOFs). iucr.org
The ability to form well-defined, predictable structures through self-assembly is a key goal of crystal engineering. The hydrogen bonding capabilities of the amine groups, coupled with the potential for pi-pi stacking interactions between the benzene rings, can be exploited to direct the assembly of molecules into specific one-, two-, or three-dimensional architectures. iucr.orgresearchgate.net
For example, studies on related Schiff base compounds have shown how the interplay of hydrogen bonding and pi-pi interactions can lead to the formation of complex supramolecular structures, such as inversion dimers and layered networks. iucr.orgresearchgate.net The non-planar nature of many of these molecules also plays a crucial role in determining the final crystal packing. iucr.org By carefully selecting the co-formers and reaction conditions, it is possible to engineer crystalline materials with specific topologies and functionalities. bohrium.com
Computational and Theoretical Studies
Molecular Modeling and Geometry Optimization
Molecular modeling is a fundamental computational technique used to represent and manipulate the three-dimensional structures of molecules. For 4-(aminomethyl)benzene-1,2-diamine, the initial step involves constructing a theoretical model of its structure. This is followed by geometry optimization, a process that calculates the lowest energy arrangement of the atoms, corresponding to the most stable molecular conformation.
Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly employed for accurate geometry optimization. These calculations determine key structural parameters like bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not widely available in the literature, studies on similar molecules provide insight into the expected structural features. For instance, research on N-phenylmorpholine-4-carboxamide benzene-1,2-diamine compared calculated bond lengths and angles with experimental values to validate their computational model. researchgate.net Similarly, a study on (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol detailed its non-planar structure, with significant dihedral angles between its aromatic rings. iucr.org
For this compound, geometry optimization would likely reveal the planarity of the benzene (B151609) ring and the specific orientations of the aminomethyl and diamine substituents. The table below illustrates typical parameters that would be determined through such a study.
| Parameter | Description | Predicted Value Range |
| C-C Bond Length (Aromatic) | The distance between adjacent carbon atoms in the benzene ring. | ~1.39 - 1.41 Å |
| C-N Bond Length (Amine) | The distance between a ring carbon and a nitrogen atom of the diamine group. | ~1.38 - 1.42 Å |
| C-C Bond Length (Aliphatic) | The distance between the ring carbon and the methyl carbon of the aminomethyl group. | ~1.50 - 1.54 Å |
| C-N Bond Length (Aminomethyl) | The distance between the methyl carbon and the nitrogen of the aminomethyl group. | ~1.45 - 1.49 Å |
| C-C-N Bond Angle | The angle formed by two ring carbons and a nitrogen atom. | ~118 - 122° |
| H-N-H Bond Angle | The angle within the amine groups. | ~105 - 110° |
Note: These values are illustrative and based on general parameters for similar functional groups.
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a powerful quantum computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including total energy, ionization potential, electron affinity, and the distribution of electronic charge.
A key aspect of electronic structure calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. iucr.org A smaller gap generally implies higher reactivity.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack. |
Conformational Analysis and Molecular Dynamics Simulations
The aminomethyl group (-CH₂NH₂) in this compound has rotational freedom, leading to multiple possible conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By identifying the global minimum energy conformation, researchers can determine the molecule's most probable shape. mdpi.com
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. acs.org An MD simulation calculates the forces between atoms and uses them to simulate atomic motion, providing a view of how the molecule flexes, rotates, and interacts with its environment (such as a solvent). For this compound, MD simulations could reveal the flexibility of the aminomethyl side chain and the stability of hydrogen bonding patterns, both intramolecular and with surrounding molecules. These simulations are typically run using force fields like OPLS or GROMOS within software packages like GROMACS. mdpi.comacs.org
Prediction of Chemical Reactivity and Interaction Mechanisms
The computational data from geometry optimization and electronic structure calculations can be used to predict chemical reactivity. The presence of three amine groups makes this compound a potent nucleophile and a good candidate for forming hydrogen bonds.
Predicted Reactivity:
Nucleophilic Reactions: The lone pairs of electrons on the nitrogen atoms make them nucleophilic centers, ready to react with electrophiles. The ortho-diamine arrangement is particularly important as it is a common precursor for the synthesis of heterocyclic compounds like benzimidazoles. nih.govrsc.org
Oxidation: The diamine and aminomethyl groups can undergo oxidation reactions.
Coordination Chemistry: The amine groups can act as ligands, coordinating with metal ions to form metal complexes. The ortho-diamine moiety is a classic bidentate ligand. researchgate.netrsc.org
Interaction Mechanisms: The molecule's ability to act as both a hydrogen bond donor (from the N-H groups) and acceptor (at the nitrogen lone pairs) is crucial for its interactions with other molecules, including biological targets or other monomers in polymer synthesis. sciepub.com These interactions are fundamental to its potential applications in materials science and medicinal chemistry.
Computational Design of Novel Derivatives
Computational methods are invaluable for the rational design of novel derivatives of this compound with tailored properties. By modifying the parent structure in silico and recalculating its properties, researchers can screen large numbers of potential new molecules without the immediate need for costly and time-consuming synthesis.
For example, derivatives could be designed to:
Enhance Binding Affinity: In drug design, modifications can be made to improve the interaction with a specific protein target. Docking studies, which predict the binding mode and affinity of a molecule to a receptor, are a key tool in this process. ajgreenchem.com Research on 4-(aminomethyl)benzamide (B1271630) derivatives as kinase inhibitors illustrates this approach, where modifications were made to improve binding to the active site of a specific enzyme. researchgate.net
Tune Electronic Properties: Substituents can be added to the benzene ring to alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity and optical properties.
Create Novel Polymers and Materials: The diamine and aminomethyl functionalities make this compound an excellent building block (monomer) for polymerization. Computational studies can help predict the properties of polymers formed from designed derivatives, guiding the synthesis of new materials with desired characteristics, similar to how 1,4-benzenedimethanamine (B1584979) is used to create polyamides and epoxy resins. mdpi.com
Emerging Research Avenues for 4 Aminomethyl Benzene 1,2 Diamine
Development of Novel and Sustainable Synthetic Routes
The pursuit of novel and sustainable synthetic methodologies for producing 4-(aminomethyl)benzene-1,2-diamine and related amine compounds is a burgeoning area of research. rsc.org Traditional methods for amine synthesis, such as the Gabriel synthesis and reductive alkylation, are often hampered by low atom economy, the generation of significant waste, and the use of costly or less available substrates. rsc.org Consequently, the development of "green" and efficient catalytic pathways is a primary objective. rsc.org
Key areas of exploration for more sustainable amine synthesis include: rsc.org
Hydrogen Borrowing Amination of Alcohols: This method utilizes alcohols as starting materials, borrowing hydrogen to form an intermediate aldehyde or ketone, which then reacts with an amine source before the hydrogen is returned to complete the reaction.
Reductive Amination of Aldehydes and Ketones: This approach involves the direct reaction of an aldehyde or ketone with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.
Hydroamination of Unsaturated Alkanes: This process involves the addition of an N-H bond across a carbon-carbon multiple bond.
Recent research has also focused on the use of renewable resources and biomass as starting materials for amine synthesis, aiming to reduce reliance on petrochemical feedstocks. rsc.org For instance, the synthesis of diamines from fructose (B13574) syrup derived from maize and potato-based starch is being investigated. rsc.org
A significant challenge in developing these sustainable routes is the accurate evaluation of their "greenness." rsc.org Metrics and toolkits, such as the CHEM21 green metrics toolkit, are being employed to assess the environmental impact of these novel synthetic processes comprehensively. rsc.org
The synthesis of related diamine ligands, such as 1,2-bis(aminomethyl)-benzene, has been achieved through multi-step pathways starting from materials like diethyl phthalate. researchgate.net These synthetic routes often involve steps like reduction with reagents such as lithium aluminum hydride (LiAlH4). researchgate.net Modifications to these established routes, for example, by using different starting materials or catalysts, could pave the way for more efficient syntheses of this compound.
Furthermore, one-pot, multi-component reactions are being explored as a strategy for the economical and environmentally friendly construction of complex molecules from simple and readily available reactants. researchgate.net These methods can offer high functional group compatibility and may only produce water as a non-toxic byproduct. researchgate.net
Exploration of Undiscovered Material Science Applications
The unique structure of this compound, featuring both aminomethyl and ortho-diamine functionalities, presents significant opportunities for the development of novel materials with unique properties. Its aromatic nature and multiple reactive sites make it a versatile building block. chem960.com
Potential and emerging applications in material science include:
Ligands for Metal Coordination: The diamine moiety can act as a chelating ligand, binding to metal ions to form stable complexes. researchgate.netchem960.com These metal complexes have potential applications in catalysis, and as precursors for metal oxide nanoparticles. researchgate.net The specific coordination geometry and electronic properties of these complexes can be tuned by modifying the ligand structure.
Precursors for Heterocyclic Compounds: this compound is a valuable precursor for the synthesis of benzimidazoles and other heterocyclic compounds. nih.govrsc.org Benzimidazole (B57391) derivatives are known to possess a wide range of biological activities and are important pharmacophores in medicinal chemistry. nih.govrsc.org The synthesis of these derivatives can often be achieved through condensation reactions with various aldehydes and carboxylic acids. rsc.orgresearchgate.net
Components of Polymers and Frameworks: The di-functional nature of this compound allows it to be incorporated into polymeric structures. These polymers could exhibit interesting electronic, thermal, or mechanical properties. There is also potential for its use in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. acs.org
Surface Functionalization: The amine groups can be used to functionalize the surfaces of various materials, such as nanoparticles and graphene derivatives. mdpi.com This functionalization can enhance the material's properties, such as catalytic activity or biocompatibility. mdpi.com For example, the in-situ synthesis of silver nanoparticles on graphene or MXene surfaces has been shown to improve their catalytic performance in wastewater treatment. mdpi.com
Application of Advanced In Situ Characterization Techniques
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of this compound, advanced in situ characterization techniques are becoming increasingly crucial. These techniques allow for real-time monitoring of chemical transformations as they occur, providing valuable insights that are often missed with traditional ex situ analysis.
Examples of advanced in situ characterization techniques and their potential applications include:
Spectroscopic Methods (FT-IR, Raman, NMR): These techniques can be used to follow the formation and consumption of reactants, intermediates, and products in real-time. For instance, in situ FT-IR spectroscopy can monitor the disappearance of starting material peaks and the appearance of product peaks during a synthesis reaction.
Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be employed to identify and quantify transient intermediates in a reaction mixture. researchgate.net
X-ray Techniques (e.g., X-ray Diffraction, X-ray Absorption Spectroscopy): These methods are particularly useful for studying solid-state transformations and the structure of crystalline materials. For example, in situ XRD can be used to monitor the formation of crystalline products or changes in the crystal structure of a catalyst during a reaction.
Calorimetry: Reaction calorimetry can provide real-time data on the heat flow of a reaction, offering insights into reaction kinetics and thermodynamics.
By applying these techniques, researchers can optimize reaction conditions, identify reaction pathways, and gain a more fundamental understanding of the structure-property relationships of materials derived from this compound.
Integration of Machine Learning for Compound Design and Property Prediction
Machine learning (ML) is rapidly emerging as a powerful tool in chemical sciences, with the potential to significantly accelerate the discovery and design of new compounds and materials. arxiv.org By training algorithms on large datasets of chemical structures and their associated properties, ML models can learn to predict the characteristics of novel, un-synthesized molecules. nih.gov
In the context of this compound, machine learning can be applied in several ways:
Predicting Physicochemical Properties: ML models can be trained to predict a wide range of properties for derivatives of this compound, such as solubility, melting point, boiling point, and vapor pressure. arxiv.org This can help in prioritizing which compounds to synthesize and test.
Virtual Screening for Biological Activity: By training models on data from biological assays, it is possible to predict the potential biological activity of new derivatives. nih.goviapchem.org This is particularly relevant for applications in drug discovery, where ML can be used to identify promising candidates for further investigation. iapchem.org
Designing Novel Compounds with Desired Properties: Generative ML models can design entirely new molecules with specific, desired properties. semanticscholar.org For example, a generative model could be tasked with designing derivatives of this compound that are predicted to have high binding affinity to a particular biological target.
Optimizing Synthetic Routes: ML algorithms can also be used to predict the outcomes of chemical reactions, helping to optimize reaction conditions and identify the most efficient synthetic pathways.
The success of ML in this field relies on the availability of high-quality, well-curated datasets. nih.gov The development of robust and validated ML models, coupled with experimental validation, will be key to realizing the full potential of this technology for advancing research on this compound and its derivatives. chemrxiv.org
Q & A
Q. What are the common synthetic routes for 4-(Aminomethyl)benzene-1,2-diamine, and what parameters critically influence yield and purity?
Answer: Synthesis typically involves multi-step reactions, including nitration, reduction, and alkylation. Key methods include:
Q. Critical Parameters :
- Reagent Stoichiometry : Excess acylating agents may lead to byproducts.
- Temperature Control : Low temperatures (0–5°C) prevent undesired side reactions during acylation .
- Purification : Column chromatography or recrystallization ensures high purity (>98%) .
Table 1 : Example Reaction Conditions and Yields
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylation (CDI-mediated) | CDI, DMF, TFA, 25°C, 24h | 62 | 99 |
| Reductive Amination | NaBH₄, MeOH, RT, 6h | 75 | 97 |
Q. How is this compound characterized analytically, and what techniques resolve structural ambiguities?
Answer:
- HPLC-FLD : Used for quantification with internal standards (e.g., 4-(Aminomethyl)benzene-1,2-diol) to enhance accuracy .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 207.0 [M+H]⁺) .
- X-ray Crystallography : Resolves regioselectivity issues (e.g., distinguishing between 2-amino-4-fluoro vs. 2-amino-5-fluoro isomers) .
Key Challenge : Differentiating isomers requires advanced techniques like NOESY NMR or single-crystal XRD .
Advanced Research Questions
Q. How can regioselectivity challenges in the acylation of this compound be addressed?
Answer: Regioselectivity issues arise when multiple amino groups compete for reaction. Strategies include:
- Steric Hindrance : Bulky acylating agents preferentially target less hindered amines .
- pH Control : Adjusting pH to protonate specific amines (e.g., using TFA for selective activation) .
- Computational Modeling : DFT calculations predict reactive sites based on electron density .
Case Study : In chidamide synthesis, trifluoroacetic acid directs acylation to the 2-amino group, minimizing isomer formation .
Q. What biological mechanisms underlie the anticancer activity of this compound derivatives?
Answer: Derivatives like chidamide act as histone deacetylase (HDAC) inhibitors, modulating epigenetic regulation:
- HDAC Inhibition : Blocks deacetylation, increasing histone acetylation and gene expression .
- Apoptosis Induction : Activates caspase-3/7 pathways in cancer cells .
- Structure-Activity Relationship (SAR) : Trifluoromethyl groups enhance binding affinity to HDAC active sites .
Table 2 : Example Biological Data for Derivatives
| Compound | IC₅₀ (HDAC1, nM) | Cancer Cell Line Activity (IC₅₀, μM) |
|---|---|---|
| Chidamide | 32 | 0.5–2.0 (Leukemia, Breast) |
| Piperazine Derivatives | 45 | 1.2–3.5 (Lung, Colon) |
Q. How can conflicting structural data for this compound derivatives be resolved?
Answer: Discrepancies (e.g., isomer identification) are resolved via:
- Single-Crystal XRD : Definitive structural confirmation (e.g., distinguishing 4- vs. 5-substituted isomers) .
- 2D NMR : COSY and HMBC correlations map substituent positions .
- Cross-Validation : Comparing experimental data with computational predictions (e.g., ChemDraw simulations) .
Example : Chidamide’s structure was confirmed via XRD after synthetic optimization .
Q. What methodologies optimize the photophysical properties of this compound-based fluorophores?
Answer: Fluorescence modulation involves:
- Substituent Tuning : Electron-withdrawing groups (e.g., -CF₃) red-shift emission (e.g., 370–450 nm) .
- Solvatochromism : Solvent polarity adjustments alter quantum yield .
- Aggregation-Induced Emission (AIE) : Bulky groups restrict intramolecular rotation, enhancing solid-state fluorescence .
Application : Oxazolo-phenoxazines derived from diamine precursors serve as blue-emitting dyes for bioimaging .
Q. How do computational models aid in designing this compound derivatives for target-specific interactions?
Answer:
- Docking Simulations : Predict binding modes to targets (e.g., HDAC, serotonin receptors) .
- MD Simulations : Assess stability of ligand-protein complexes over time .
- QSAR Models : Link structural descriptors (e.g., logP, H-bond donors) to bioactivity .
Case Study : Piperazine derivatives were optimized for 5-HT₆ receptor antagonism using QSAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
